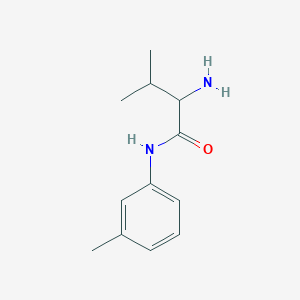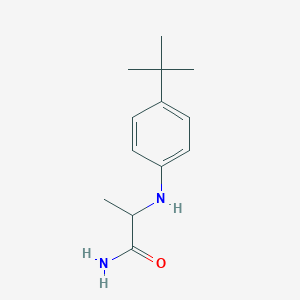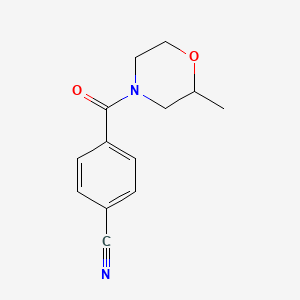![molecular formula C17H13F2N3O3S B7524559 2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7524559.png)
2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a difluoromethoxyphenyl group, and a sulfanylacetamide moiety, making it a versatile molecule for chemical modifications and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluoromethoxybenzene derivative reacts with the quinazolinone intermediate.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The difluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide moiety can contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxoquinazoline Derivatives: Compounds with similar quinazolinone cores but different substituents.
Difluoromethoxyphenyl Derivatives: Molecules featuring the difluoromethoxyphenyl group attached to different cores.
Sulfanylacetamide Derivatives: Compounds with the sulfanylacetamide moiety but different aromatic or heterocyclic cores.
Uniqueness
2-[3-[4-(Difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the quinazolinone core provides a versatile scaffold for further modifications. The sulfanylacetamide moiety adds to its chemical diversity and potential for forming various derivatives.
This compound’s unique combination of properties makes it a valuable tool in scientific research and a promising candidate for further development in various fields.
Eigenschaften
IUPAC Name |
2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-16(19)25-11-7-5-10(6-8-11)22-15(24)12-3-1-2-4-13(12)21-17(22)26-9-14(20)23/h1-8,16H,9H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVKNXCLESCMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
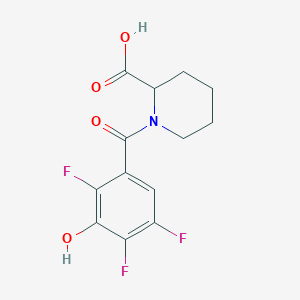


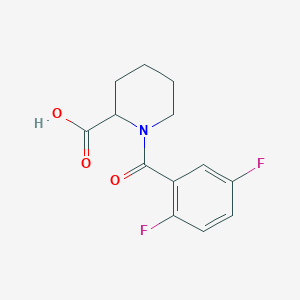
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B7524512.png)
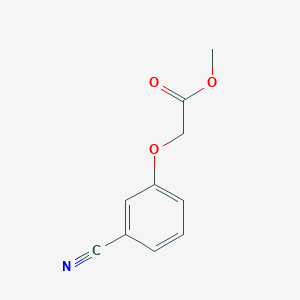
![4-(furan-2-yl)-N-[1-(4-propan-2-ylphenyl)ethyl]butan-2-amine](/img/structure/B7524529.png)
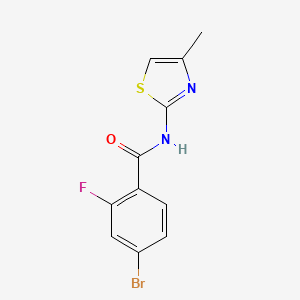
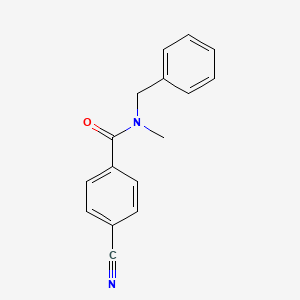
![2-[1-(Ethylamino)-1-oxopropan-2-yl]sulfanylpropanoic acid](/img/structure/B7524550.png)
![6-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7524566.png)
